In-Depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3: Properties, Synthesis, and Applications in Drug Discovery
In-Depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-d3: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and a discussion of the applications in drug development of 5-Bromo-2-methyl-2H-indazole-d3. This deuterated analog of 5-Bromo-2-methyl-2H-indazole is a valuable tool in medicinal chemistry, particularly in the development of kinase inhibitors.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄D₃BrN₂ | - |
| Molecular Weight | 214.08 g/mol | [Calculated] |
| Monoisotopic Mass | 213.9972 Da | [Calculated] |
| Appearance | White to off-white solid | [Assumed based on analog] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO and methanol | [Assumed based on analog] |
| CAS Number | 465529-56-0 (non-deuterated) | PubChem[1] |
Note: The properties listed are for the non-deuterated analog unless otherwise specified. Deuterium labeling is not expected to significantly alter these fundamental properties.
Spectroscopic Data Analysis (for non-deuterated analog)
Spectroscopic analysis is crucial for the structural confirmation of 5-Bromo-2-methyl-2H-indazole.
¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the N-methyl protons. The bromine atom at the 5-position will influence the chemical shifts and coupling constants of the adjacent aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts will be characteristic of the indazole ring system, with the carbon bearing the bromine atom showing a lower chemical shift due to the halogen's electronegativity.
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
Experimental Protocols
The synthesis of 5-Bromo-2-methyl-2H-indazole-d3 can be achieved through the N-alkylation of 5-bromo-1H-indazole using a deuterated methylating agent. The following is a detailed protocol for this synthesis.
Synthesis of 5-Bromo-2-methyl-2H-indazole-d3
Materials:
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5-bromo-1H-indazole
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Deuterated iodomethane (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)
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Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add deuterated iodomethane (1.2 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-2-methyl-2H-indazole-d3.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and isotopic purity.
Applications in Drug Development: Kinase Inhibition
The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[2][3] The 5-bromo-indazole core serves as a versatile building block, with the bromine atom providing a handle for further chemical modifications through cross-coupling reactions to enhance potency and selectivity.[2]
Indazole-based compounds have been shown to target several key signaling pathways implicated in cancer, including the PI3K/Akt and PLK4 pathways.[2]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many cancers.[6] Indazole-based inhibitors can be designed to target key kinases within this pathway, such as Akt itself or upstream regulators like PI3K.
PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle progression.[7][8] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[7] Indazole-based compounds have been developed as potent and selective inhibitors of PLK4.
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of 5-Bromo-2-methyl-2H-indazole-d3 is outlined below.
Conclusion
5-Bromo-2-methyl-2H-indazole-d3 is a valuable isotopically labeled compound for use in drug discovery and development. Its synthesis is achievable through standard organic chemistry methodologies. The bromo-indazole scaffold is a key pharmacophore in the design of kinase inhibitors, with demonstrated activity against important cancer-related signaling pathways such as PI3K/Akt and PLK4. This technical guide provides a foundational resource for researchers working with this and related compounds.
References
- 1. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. 2091296-91-0|5-Bromo-2-methyl-2H-indazole-7-carbonitrile|BLD Pharm [bldpharm.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. sinobiological.com [sinobiological.com]
